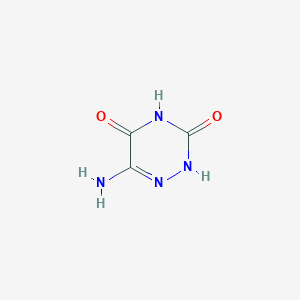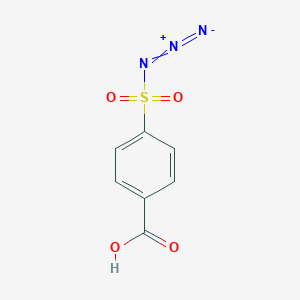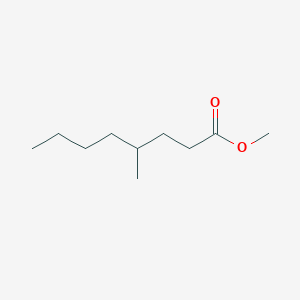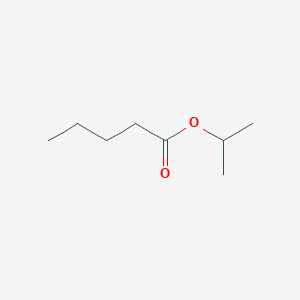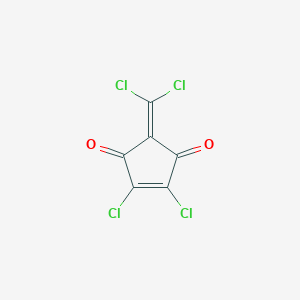
Diketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diketones are organic compounds that contain two carbonyl groups (C=O) in their structure. They are widely used in various industrial applications, including the production of flavors, fragrances, and polymer materials. Diketones are also important intermediates in organic synthesis, and their chemical properties have been extensively studied in recent years.
Mechanism of Action
Diketones are known to undergo various chemical reactions, including nucleophilic addition and condensation reactions. They are also capable of forming metal complexes, which have been extensively studied in the field of coordination chemistry. The mechanism of action of diketones is dependent on their chemical structure and the reaction conditions.
Biochemical and Physiological Effects:
Diketones have been shown to have various biochemical and physiological effects. For example, some diketones have been shown to have antimicrobial properties, while others have been shown to inhibit the growth of cancer cells. Diketones have also been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
Diketones have several advantages for use in laboratory experiments. They are readily available and relatively inexpensive, making them an attractive option for researchers. Diketones are also stable under a wide range of reaction conditions, which makes them useful for a variety of applications. However, diketones can be difficult to handle and may require specialized equipment for certain reactions.
Future Directions
There are several future directions for research on diketones. One area of interest is the development of new synthetic methods for diketones, which may lead to the discovery of new compounds with unique properties. Another area of interest is the investigation of the biological activities of diketones, which may have potential therapeutic applications. Finally, the development of new materials based on diketones is an area of research that has the potential to lead to the discovery of new materials with unique properties.
Synthesis Methods
The most common method for synthesizing diketones is through the reaction of ketones with acetic anhydride in the presence of a catalyst. This process, known as the acetylation of ketones, results in the formation of a diketone and acetic acid as a by-product. Other methods for synthesizing diketones include the oxidation of diols and the reaction of carboxylic acids with ketones.
Scientific Research Applications
Diketones have been extensively studied in the field of organic chemistry due to their unique chemical properties and reactivity. They have been used as key intermediates in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. Diketones have also been used as building blocks for the development of new materials, such as polymers and liquid crystals.
properties
CAS RN |
18964-31-3 |
|---|---|
Product Name |
Diketone |
Molecular Formula |
C6Cl4O2 |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
4,5-dichloro-2-(dichloromethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C6Cl4O2/c7-2-3(8)5(12)1(4(2)11)6(9)10 |
InChI Key |
YABWQIXQVBAMGN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Canonical SMILES |
C1(=C(C(=O)C(=C(Cl)Cl)C1=O)Cl)Cl |
Other CAS RN |
18964-31-3 |
synonyms |
2,3-dichloro-5-(dichloromethylidene)cyclopent-2-ene-1,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



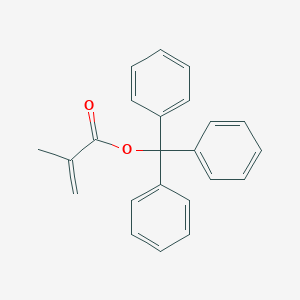

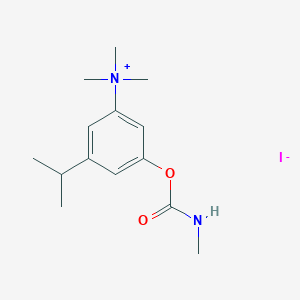

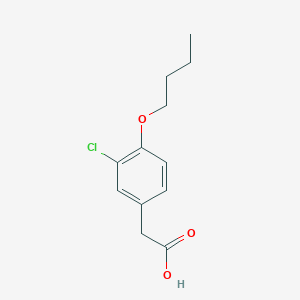

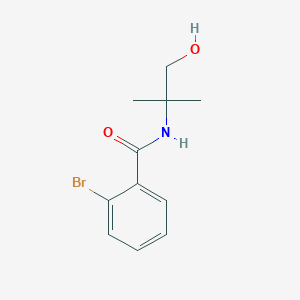
![1,2-Dimethylbenzo[e]benzimidazole](/img/structure/B102733.png)

